molecular formula C15H19NO3 B261907 N,N-diallyl-3,4-dimethoxybenzamide

N,N-diallyl-3,4-dimethoxybenzamide

Cat. No.: B261907
M. Wt: 261.32 g/mol
InChI Key: GAIVNVWOFPRJRN-UHFFFAOYSA-N
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Description

N,N-Diallyl-3,4-dimethoxybenzamide is a tertiary amide derivative of 3,4-dimethoxybenzoic acid, featuring two allyl groups attached to the amide nitrogen. The compound’s structure combines a 3,4-dimethoxy-substituted aromatic ring with unsaturated allyl substituents, which confer unique electronic and steric properties. The allyl groups may enhance reactivity in radical or dealkylation pathways due to their π-bond system .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

3,4-dimethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C15H19NO3/c1-5-9-16(10-6-2)15(17)12-7-8-13(18-3)14(11-12)19-4/h5-8,11H,1-2,9-10H2,3-4H3

InChI Key

GAIVNVWOFPRJRN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares N,N-diallyl-3,4-dimethoxybenzamide with key analogs based on substituent groups, molecular properties, and reactivity:

Compound Name Substituents Molecular Formula Key Reactivity/Stability Observations Applications/Potential Bioactivity
This compound Two allyl (C₃H₅) groups C₁₅H₁₉NO₃* Likely prone to dealkylation or radical reactions due to allyl unsaturation; higher steric hindrance than linear alkyl analogs Hypothesized bioactivity via allyl interactions
N,N-Diethyl-3,4-dimethoxybenzamide Two ethyl (C₂H₅) groups C₁₂H₁₇NO₃ Undergoes partial dealkylation to N-ethyl-3,4-dimethoxybenzamide under oxidative conditions Intermediate in metal-catalyzed reactions
N-Ethyl-3,4-dimethoxybenzamide Single ethyl group C₁₁H₁₅NO₃ Stable under mild conditions; formed via dealkylation of diethyl analog Potential metabolite or synthetic intermediate
N-Allyl-3,4-dimethoxybenzamide Single allyl group C₁₂H₁₅NO₃ Lower steric hindrance than diallyl analog; unsaturated group may enable conjugation Unclear; possible use in polymer chemistry
N-Cyclohexyl-3,4-dimethoxybenzamide Cyclohexyl group C₁₅H₂₁NO₃ High lipophilicity due to bulky cyclohexyl group; resistant to dealkylation Drug discovery (e.g., CNS targets)
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole heterocycle C₁₆H₁₄N₂O₃S N,O-bidentate directing group for metal-catalyzed C–H activation Catalysis and medicinal chemistry

*Inferred molecular formula based on structural analogs.

Electronic and Steric Differences

  • Allyl vs. Ethyl Groups : The allyl substituents in this compound introduce π-electrons, which may participate in conjugation with the amide carbonyl, altering electron density and reactivity compared to saturated ethyl groups. This could enhance susceptibility to oxidative cleavage or radical pathways .
  • Cyclohexyl vs.

Notes

Limited direct data exist for this compound; comparisons rely on structural analogs.

Allyl groups’ reactivity warrants further study to confirm dealkylation pathways and stability.

Applications in drug discovery remain hypothetical and require experimental validation.

Preparation Methods

Amidation of 3,4-Dimethoxybenzoic Acid with Diallylamine

The most direct route involves converting 3,4-dimethoxybenzoic acid to its acid chloride derivative, followed by reaction with diallylamine. This method leverages classical nucleophilic acyl substitution:

  • Formation of 3,4-Dimethoxybenzoyl Chloride :
    Treatment of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane generates the corresponding acid chloride. Catalytic dimethylformamide (DMF) may accelerate the reaction.

  • Coupling with Diallylamine :
    The acid chloride reacts with diallylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. Solvents such as tetrahydrofuran (THF) or dichloromethane are typical, with reactions proceeding at 0–25°C for 2–6 hours.

Example Protocol :

  • 3,4-Dimethoxybenzoic acid (10 mmol) and SOCl₂ (15 mmol) in CH₂Cl₂ (20 mL) are refluxed for 2 hours.

  • After evaporating excess SOCl₂, the residue is dissolved in THF (15 mL) and cooled to 0°C.

  • Diallylamine (12 mmol) and triethylamine (15 mmol) are added dropwise. The mixture is stirred for 4 hours at 25°C.

  • Workup involves washing with NaHCO₃, brine, and drying over MgSO₄. Column chromatography (hexane/ethyl acetate) yields the product (75–85%).

Coupling Reagent-Mediated Amidation

Modern methods employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate 3,4-dimethoxybenzoic acid directly, bypassing acid chloride formation:

Procedure :

  • 3,4-Dimethoxybenzoic acid (10 mmol), EDCl (12 mmol), and HOBt (12 mmol) are dissolved in DMF (20 mL).

  • After 30 minutes of activation, diallylamine (12 mmol) is added, and the reaction is stirred at 25°C for 12–24 hours.

  • Purification via aqueous extraction and chromatography affords the product in 70–80% yield.

Advantages :

  • Avoids moisture-sensitive acid chloride intermediates.

  • Suitable for heat-sensitive substrates.

Alkylation of 3,4-Dimethoxybenzamide

Direct N,N-Dialkylation

N-Alkylation of 3,4-dimethoxybenzamide with allyl halides (e.g., allyl bromide) under basic conditions offers an alternative route:

Conditions :

  • 3,4-Dimethoxybenzamide (10 mmol), allyl bromide (25 mmol), and K₂CO₃ (30 mmol) in acetonitrile are refluxed for 24 hours.

  • The product is isolated via filtration and recrystallization (ethanol/water), yielding 60–70%.

Challenges :

  • Competitive O-alkylation of methoxy groups may occur, necessitating careful stoichiometry.

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a PTC enhances alkylation efficiency:

  • 3,4-Dimethoxybenzamide (10 mmol), allyl bromide (30 mmol), TBAB (1 mmol), and 50% NaOH (aq) are stirred vigorously at 50°C for 6 hours.

  • Yield improves to 75–80% with reduced side reactions.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Acid Chloride RouteSOCl₂, diallylamine, Et₃N0–25°C, 4–6 hrs75–85%High yield, straightforwardMoisture-sensitive intermediates
Coupling ReagentEDCl, HOBt, diallylamine25°C, 12–24 hrs70–80%Mild conditions, no acid chloridesCostly reagents
Direct AlkylationAllyl bromide, K₂CO₃Reflux, 24 hrs60–70%Simple setupLow yield, side reactions
Phase-Transfer CatalysisAllyl bromide, TBAB, NaOH50°C, 6 hrs75–80%Faster, higher yieldRequires vigorous stirring

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling reactions but complicate purification.

  • Ethereal solvents (THF, dioxane) balance solubility and ease of workup for acid chloride routes.

Catalytic Enhancements

  • Lewis acids (e.g., FeCl₃) cited in nitrile synthesis could potentially accelerate amidation but require validation.

  • Microwave irradiation reduces reaction times (e.g., 30 minutes for EDCl/HOBt couplings).

Characterization and Validation

Synthesized this compound is validated via:

  • ¹H NMR : δ 6.8–7.2 (aromatic protons), δ 5.7–5.9 (allyl CH₂), δ 3.8 (OCH₃).

  • IR : 1650 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C-O methoxy).

  • MS : Molecular ion peak at m/z 275.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : The acid chloride route is preferred for large-scale production due to reagent affordability.

  • Safety : SOCl₂ handling requires stringent moisture control and vented systems.

  • Waste Management : Neutralization of HCl and recovery of solvents (e.g., DMF) are critical.

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives, though yields remain suboptimal (50–60%).

Flow Chemistry

Continuous-flow systems enable rapid mixing and heat transfer, reducing reaction times to <1 hour for EDCl-mediated couplings .

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